N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide
Description
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a synthetic organic compound featuring a pyrazole ring (1-methyl-1H-pyrazol-4-yl) connected via a butanamide chain to a 1-isopropyl-substituted indole moiety. The molecular formula is C₁₉H₂₄N₄O, with a molecular weight of 324.42 g/mol. While direct pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., indole- and pyrazole-containing compounds) often exhibit bioactivity, such as analgesic or antimicrobial effects .
Properties
Molecular Formula |
C19H24N4O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C19H24N4O/c1-14(2)23-12-15(17-8-4-5-9-18(17)23)7-6-10-19(24)21-16-11-20-22(3)13-16/h4-5,8-9,11-14H,6-7,10H2,1-3H3,(H,21,24) |
InChI Key |
DWABCVJNCYOKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Indole synthesis: The indole moiety can be prepared using Fischer indole synthesis or other methods.
Coupling reactions: The pyrazole and indole units are then coupled using amide bond formation techniques, often involving reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification techniques: Using methods like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazole or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to specific receptors to elicit a biological response.
Pathways: Affecting cellular signaling pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s isopropyl-indole group enhances lipophilicity compared to the acetylphenyl substituent in CAS 1620051-21-9, which may influence membrane permeability .
- The patent compound’s sulfonyl and acrylamide groups suggest distinct electronic properties and binding interactions compared to the target’s pyrazole and amide groups .
Pharmacological and Functional Insights
- Compound 138 () exhibits analgesic activity , attributed to its dichloroacetamide and indole moieties. The target’s isopropyl group may enhance CNS penetration, but the absence of halogens could reduce its potency .
- CAS 1620051-21-9 () shares a butanamide backbone but replaces pyrazole with a pyridinyl-propan-2-yl group. Pyridine’s basicity might alter solubility and target engagement compared to the target’s pyrazole .
Computational and Structural Analysis Tools
- SHELXL (): Used for refining crystal structures of small molecules, critical for comparing bond lengths and angles in analogs like the target compound and CAS 1620051-21-9 .
- Multiwfn (): Enables electron density topology analysis, which could quantify differences in charge distribution between the target’s pyrazole and Compound 138’s dichloroacetamide .
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrazole ring linked to an indole moiety through a butanamide chain, which may contribute to its biological activity.
Research indicates that compounds containing pyrazole and indole structures often exhibit diverse biological effects, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, studies have demonstrated that modifications in the pyrazole structure can significantly affect kinase inhibition potency, with some compounds showing IC50 values in the nanomolar range against specific targets like TLK2 and FLT3 .
- Anti-inflammatory Effects : The pyrazole nucleus is associated with anti-inflammatory properties, as evidenced by the success of pyrazole-based drugs like celecoxib in clinical settings. These compounds often act by inhibiting cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
Biological Activity Data
A summary of recent findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- Kinase Inhibition Studies : A recent study found that modifications to the pyrazole structure could lead to significant changes in kinase inhibition profiles. For example, certain substitutions resulted in up to a 36-fold reduction in TLK2 activity compared to parent compounds .
- Anti-inflammatory Research : Investigations into pyrazole derivatives have revealed their potential as anti-inflammatory agents. Compounds similar to this compound demonstrated promising results in reducing inflammation markers in vitro .
- Antimicrobial Activity : Research has shown that certain pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. This suggests a potential application for this compound in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
